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molecular formula C11H14N2O4 B1293645 4-(3-Methoxy-4-nitrophenyl)morpholine CAS No. 6950-88-5

4-(3-Methoxy-4-nitrophenyl)morpholine

Cat. No. B1293645
M. Wt: 238.24 g/mol
InChI Key: YMXOMWAFFGHJFC-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

To a solution of 4-(3-methoxy-4-nitrophenyl)morpholine (Preparation 78, 1.00 g, 4.20 mmol) in EtOH (42 mL) was added tin (II) chloride (2.79 g, 14.69 mmol). The reaction mixture was heated to 70° C. for 18 hours. The reaction mixture was diluted with ice-water (10 mL) and concentrated in vacuo. Aqueous Na2CO3 (2M, 20 mL) was added and the reaction mixture was extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by passage through a SCX-2 cartridge eluting with 100% MeOH—1M NH3 in MeOH to give the title compound (418 mg, 48%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[Sn](Cl)Cl>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCOCC1
Name
Quantity
2.79 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
42 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice water
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Aqueous Na2CO3 (2M, 20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by passage through a SCX-2 cartridge
WASH
Type
WASH
Details
eluting with 100% MeOH—1M NH3 in MeOH

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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